Methyl 3-amino-2-benzylbutanoate hydrochloride

Purity Quality Control Chemical Synthesis

Sourcing chiral building blocks with undefined stereochemistry or unstable free-base forms introduces variability in asymmetric synthesis. This β-amino ester hydrochloride salt resolves both issues. - Dual stereocenters (C2 & C3) enable precise construction of adjacent stereocenters, critical for enantiomerically pure drug candidates. - HCl salt ensures defined stoichiometry, crystalline solid-state stability, and accurate weighing versus hygroscopic free-base analogs. - Benzyl group at C2 provides hydrophobic interactions for β-peptide and peptidomimetic secondary structure stabilization.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 1803591-60-7
Cat. No. B1475206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-benzylbutanoate hydrochloride
CAS1803591-60-7
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=CC=C1)C(=O)OC)N.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H
InChIKeyCINFYCUDJCUMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2-benzylbutanoate hydrochloride (CAS 1803591-60-7): Key Properties and Procurement Specifications for Research Supply


Methyl 3-amino-2-benzylbutanoate hydrochloride (CAS 1803591-60-7) is a β-amino ester derivative with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is supplied as a hydrochloride salt, which enhances its stability and handling characteristics compared to its free base analog. The compound contains two chiral centers, making it a valuable chiral building block for asymmetric synthesis in pharmaceutical and chemical research .

The Risk of Substituting Methyl 3-amino-2-benzylbutanoate hydrochloride (CAS 1803591-60-7) with In-Class Analogs in Sensitive Research


Generic substitution of Methyl 3-amino-2-benzylbutanoate hydrochloride with closely related compounds, such as its free base (CAS 1803561-90-1) or ethyl ester analog (CAS 2580240-58-8), introduces significant risks in reproducible research and procurement. The hydrochloride salt form ensures a defined stoichiometry and improved solid-state stability, whereas the free base is susceptible to varying degrees of protonation and degradation . Furthermore, the methyl ester and specific substitution pattern (benzyl at C2, amino at C3) are critical for maintaining the intended stereoelectronic properties in chiral synthesis, a subtlety often lost when replacing the ester group (e.g., with an ethyl ester) or the counterion, which can alter reaction kinetics and selectivity .

Quantitative Performance and Differentiation Data for Methyl 3-amino-2-benzylbutanoate hydrochloride (CAS 1803591-60-7)


Purity Specifications of Commercially Supplied Methyl 3-amino-2-benzylbutanoate hydrochloride

The commercially available Methyl 3-amino-2-benzylbutanoate hydrochloride is supplied with a minimum purity of 95%, as stated by multiple vendors . This baseline purity is a critical procurement parameter, ensuring that researchers receive a material of known quality for reproducible synthesis. While no direct head-to-head comparison data is available against other suppliers or analogs, this specification provides a quantifiable benchmark for selection.

Purity Quality Control Chemical Synthesis

Molecular Weight and Salt Form Differentiation of Methyl 3-amino-2-benzylbutanoate hydrochloride

The molecular weight of Methyl 3-amino-2-benzylbutanoate hydrochloride is 243.73 g/mol , which is exactly 36.46 g/mol (the mass of HCl) greater than its free base analog, Methyl 3-amino-2-benzylbutanoate (207.27 g/mol) . This difference directly reflects the presence of the hydrochloride salt and is a key differentiator for accurate molar calculations in solution preparation and reaction stoichiometry.

Molecular Weight Salt Form Stoichiometry

Calculated LogP Values for Methyl 3-amino-2-benzylbutanoate and Its Hydrochloride

The calculated LogP for the free base, Methyl 3-amino-2-benzylbutanoate, is reported as 1.3655 . The corresponding value for the hydrochloride salt is 1.7873 . This difference of +0.4218 units indicates the hydrochloride salt is calculated to be more lipophilic, which can influence its behavior in non-aqueous reaction media and purification steps.

LogP Lipophilicity Hydrochloride Salt Free Base

Chiral Complexity and Synthetic Utility of Methyl 3-amino-2-benzylbutanoate Scaffold

The Methyl 3-amino-2-benzylbutanoate scaffold contains two chiral centers (at C2 and C3), giving rise to four possible stereoisomers . This stereochemical complexity is a key differentiator from simpler β-amino esters with only one chiral center, such as methyl 3-aminobutanoate. The ability to selectively install two adjacent stereocenters makes this compound a more powerful tool for synthesizing complex, biologically relevant molecules with defined 3D architectures.

Chiral Building Block Stereocenters Asymmetric Synthesis

Recommended Applications for Methyl 3-amino-2-benzylbutanoate hydrochloride (CAS 1803591-60-7) Based on Differentiated Properties


As a Chiral Building Block in Asymmetric Synthesis

Methyl 3-amino-2-benzylbutanoate hydrochloride, with its two chiral centers, is a valuable scaffold for the asymmetric synthesis of complex molecules. Its use is particularly advantageous when precise stereochemical control is required for constructing adjacent stereocenters, a capability not offered by simpler, mono-chiral building blocks . This is crucial in medicinal chemistry for the development of enantiomerically pure drug candidates.

For Applications Requiring a Stable, Weighable Solid Form

The hydrochloride salt form provides a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base . This is a critical practical advantage for researchers performing small-scale, high-precision reactions, ensuring accurate stoichiometry and reducing variability from hygroscopic or unstable reagents.

In Peptidomimetic and β-Peptide Research

As a β-amino acid derivative, this compound can serve as a key monomer for the synthesis of β-peptides and peptidomimetics . These non-natural oligomers often exhibit enhanced proteolytic stability and unique folding patterns compared to α-peptides. The benzyl group at the C2 position introduces hydrophobic interactions that can be leveraged to stabilize specific secondary structures in these synthetic biopolymers.

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